Superior NO Inhibition vs. Gomisin N
In a direct comparative study of dibenzocyclooctadiene lignans isolated from Schisandra sphenanthera, Schisantherin C (also reported as Schisandrin C) exhibited the most potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages [1]. Its IC50 was determined to be 8.5 ± 0.5 µM, which is 1.86-fold more potent than its close structural analog, Gomisin N, which showed an IC50 of 15.8 ± 2.1 µM in the same assay system [1]. This head-to-head comparison establishes a clear rank-order of potency and validates the selection of Schisantherin C for studies focused on iNOS/COX-2-mediated inflammation pathways [1].
| Evidence Dimension | Inhibition of NO production (Anti-inflammatory activity) |
|---|---|
| Target Compound Data | IC50 = 8.5 ± 0.5 µM |
| Comparator Or Baseline | Gomisin N: IC50 = 15.8 ± 2.1 µM |
| Quantified Difference | Schisantherin C is 1.86-fold more potent than Gomisin N. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells |
Why This Matters
This specific, quantifiable potency advantage justifies the procurement and use of Schisantherin C over Gomisin N or other less potent analogs when designing experiments to interrogate NO-dependent inflammatory signaling.
- [1] Van HT, et al. NO Production Inhibition of Lignans from Vietnamese Schisandra sphenanthera Rehd. et Wils. Fruits. Nat Prod Sci. 2023 Dec;29(4):312-322. View Source
